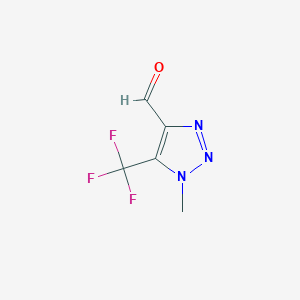

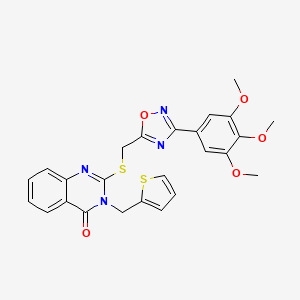

Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate is a synthetic compound that belongs to the class of amides. It is commonly used in scientific research as a tool to study the mechanism of action of various biological processes.

Scientific Research Applications

Efficient Synthesis Techniques

A study has established an efficient, three-component strategy for the synthesis of multifunctionalized 6,7-dihydrobenzofuran-4(5H)-ones, which could potentially encompass Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate. This method utilizes microwave irradiation in ethyl alcohol, allowing for rapid synthesis while avoiding tedious workup procedures, thus making the process eco-friendly (Guan‐Hua Ma et al., 2014).

Polycondensation for Polyamides

Research on the polycondensation of m-(octylamino)benzoic acid esters with base has led to the extension of well-defined condensation polymers from para-substituted to meta-substituted ones. This process has shown potential in creating polymers with low polydispersity, which could involve Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate as a precursor or structural component (Ryuji Sugi et al., 2005).

Metabolism and Hydrolysis Studies

Investigations into the hydrolysis of parabens, which are esters like Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate, have been conducted to understand their dermal absorption and metabolism. Such studies are crucial for evaluating the disposition of similar compounds after dermal exposure and their potential for localized toxicity (C. Jewell et al., 2007).

Regiospecific Deoxygenation

The regiospecific deoxygenation of β-resorcylic ester derivatives to 4-hydroxybenzoates, a process relevant to the synthesis and modification of Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate, has been explored. Such synthetic routes are vital for the preparation of specific benzoate derivatives with precise functional group placements (A. J. Bartlett et al., 1983).

Synthesis Technology Optimization

The optimization of synthesis technology for related compounds, like ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, highlights advancements in industrial production methodologies. These improvements include high yield and simple procedures, which could be applicable to the production of Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate (Fang Qiao-yun, 2012).

Novel Synthesis and Biological Evaluation

A study on the microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, which are structurally related to Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate, demonstrates the potential for creating diverse bioactive molecules. This work points to the possibilities of exploring Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate in various biological applications (Manoj N. Bhoi et al., 2016).

Mechanism of Action

Target of Action

Benzofuran compounds have been found to have anticancer therapeutic potential . They have shown extraordinary inhibitory potency against a panel of human cancer cell lines .

Mode of Action

This can result in the disruption of cellular processes, leading to cell death .

Biochemical Pathways

Benzofuran compounds are known to affect various biochemical pathways involved in cell growth and proliferation .

Result of Action

Benzofuran compounds have been found to have anticancer effects, inhibiting the growth of cancer cells .

properties

IUPAC Name |

ethyl 4-[(3-methyl-1-benzofuran-2-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-3-23-19(22)13-8-10-14(11-9-13)20-18(21)17-12(2)15-6-4-5-7-16(15)24-17/h4-11H,3H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPECOMZCFDFRKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

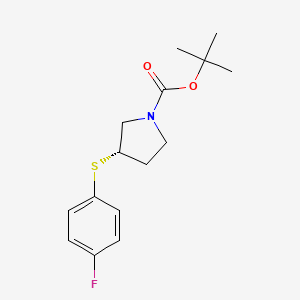

![1-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2937371.png)

![ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate](/img/structure/B2937374.png)

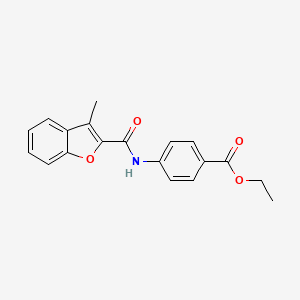

![8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2937377.png)

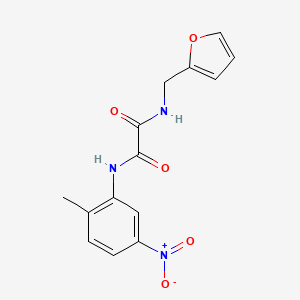

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2937379.png)

![6-[4-[(E)-but-2-enoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2937382.png)

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2937384.png)